

molecular formula and structure of Cholesteryl palmitate-d31

Author: BenchChem Technical Support Team. **Date:** December 2025

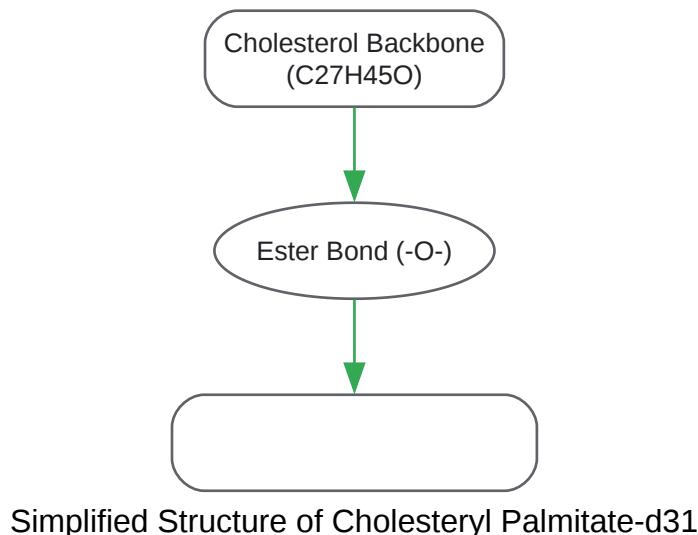
Compound of Interest

Compound Name: Cholesteryl palmitate-d31

Cat. No.: B15557434

[Get Quote](#)

An In-Depth Technical Guide to Cholesteryl Palmitate-d31


Cholesteryl palmitate is a prevalent cholesteryl ester, resulting from the condensation of cholesterol and palmitic acid.^{[1][2]} It plays a role as a human and mouse metabolite.^[1] Its deuterated form, **Cholesteryl palmitate-d31**, serves as a crucial internal standard for accurate quantification in mass spectrometry-based lipidomics. This guide provides a comprehensive overview of its molecular characteristics, applications, and a detailed experimental protocol for its use.

Molecular Formula and Structure

Cholesteryl palmitate-d31 is a stable isotope-labeled version of cholesteryl palmitate where 31 hydrogen atoms on the palmitate chain have been replaced by deuterium. This substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher mass, allowing it to be distinguished in mass spectrometry.

Molecular Formula: C43H45D31O2^[3]

Structure: The molecule consists of a cholesterol backbone esterified to a deuterated palmitic acid chain at the C3 position. The notation "d31" signifies that the entire acyl chain of the palmitate molecule (C16H31O-) is fully deuterated.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of **Cholestryl Palmitate-d31** structure.

Physicochemical and Quantitative Data

The key properties of **Cholestryl palmitate-d31** are summarized in the table below. These characteristics are essential for its application as an internal standard in analytical chemistry.

Property	Value	Reference
CAS Number	71826-32-9	[3]
Molecular Formula	C ₄₃ H ₄₅ D ₃₁ O ₂	[3]
Molecular Weight	656.25 g/mol	[3]
Purity	>98%	[3]
Physical State	Solid	[3]
Storage Temperature	Freezer (-20°C)	[3]
Standard Formulation	Neat Solid	[3]

Core Application: Internal Standard in Mass Spectrometry

Due to its isotopic labeling, **Cholesteryl palmitate-d31** is an ideal internal standard for the quantification of endogenous cholesteryl palmitate and other cholesteryl esters in biological samples via mass spectrometry (MS).^{[4][5]} When added to a sample at a known concentration, it co-elutes with the non-labeled analyte during chromatography and is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. This allows for precise quantification by correcting for sample loss during preparation and variations in instrument response.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common technique where cholesteryl esters form ammonium adducts that fragment to produce a characteristic ion at m/z 369.^[4] By monitoring the specific transitions for both the analyte and the deuterated standard, researchers can achieve high precision and accuracy in their measurements.^{[4][5]}

Experimental Protocols

The following is a generalized protocol for the quantification of cholesteryl esters in a biological matrix (e.g., serum or plasma) using **Cholesteryl palmitate-d31** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- **Cholesteryl palmitate-d31** internal standard
- Organic solvents (e.g., chloroform, methanol, isopropanol)
- Biological sample (e.g., serum, plasma)
- LC-MS/MS system with an appropriate column (e.g., C18)

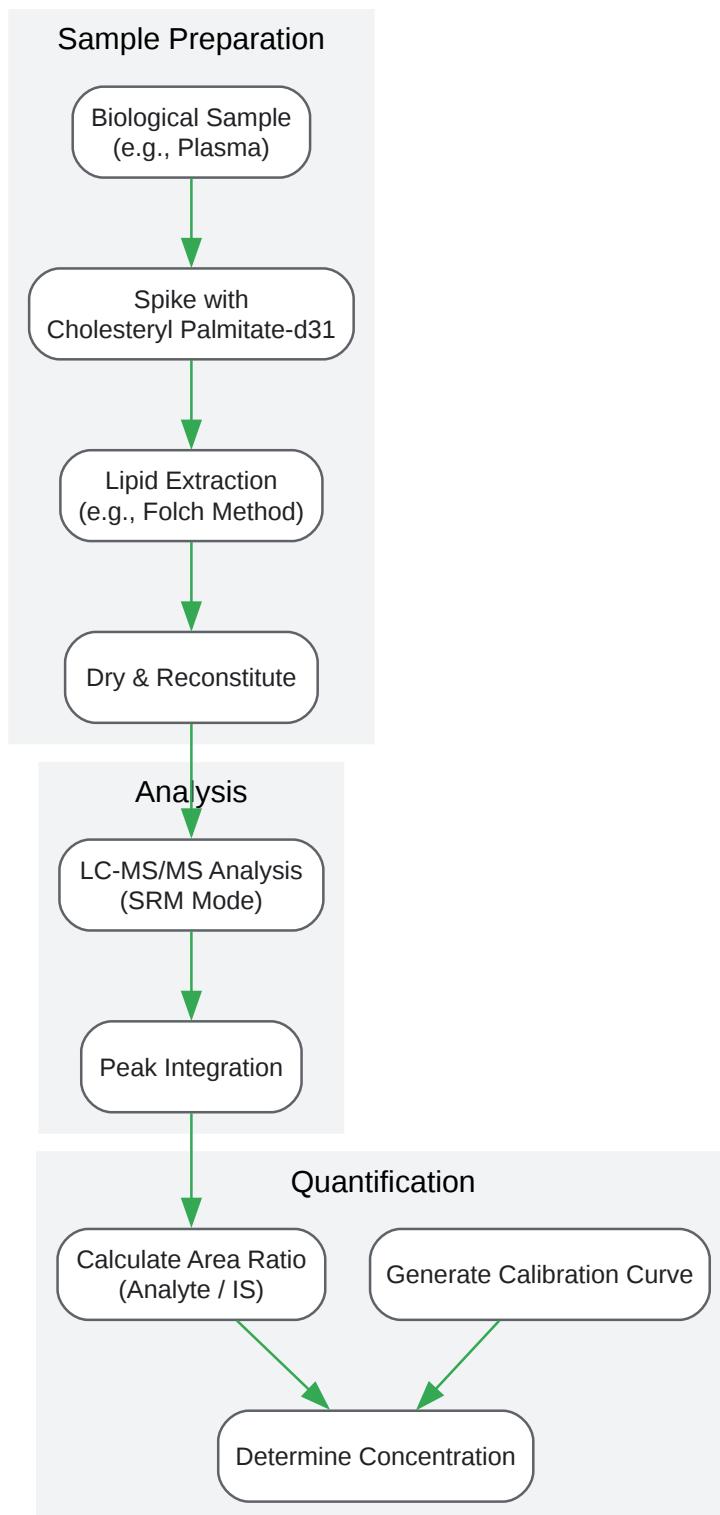
Sample Preparation and Lipid Extraction

- Thaw Samples: Thaw frozen biological samples on ice.
- Spike with Internal Standard: Add a known amount of **Cholesteryl palmitate-d31** solution to each sample. The amount should be comparable to the expected concentration of the

endogenous analyte.

- **Lipid Extraction:** Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves adding a mixture of chloroform and methanol to the sample to precipitate proteins and extract lipids into the organic phase.
- **Phase Separation:** Centrifuge the samples to separate the aqueous and organic layers.
- **Dry and Reconstitute:** Carefully collect the lower organic layer containing the lipids, evaporate the solvent under a stream of nitrogen, and reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol) for LC-MS/MS analysis.

LC-MS/MS Analysis


- **Chromatographic Separation:** Inject the reconstituted sample onto the LC system. The cholesteryl esters are separated based on their hydrophobicity on a reverse-phase column.
- **Mass Spectrometric Detection:** The eluent from the LC is introduced into the mass spectrometer. The analysis is typically performed in positive ion mode using selected reaction monitoring (SRM).
 - **Analyte (Cholesteryl Palmitate):** Monitor the transition of the precursor ion to the characteristic product ion (e.g., m/z of the ammonium adduct to m/z 369).
 - **Internal Standard (Cholesteryl Palmitate-d31):** Monitor the corresponding transition for the deuterated standard, which will have a higher m/z for the precursor ion but the same product ion.

Data Analysis and Quantification

- **Peak Integration:** Integrate the peak areas for both the endogenous cholesteryl palmitate and the **Cholesteryl palmitate-d31** internal standard.
- **Calculate Response Ratio:** Determine the ratio of the analyte peak area to the internal standard peak area.
- **Generate Calibration Curve:** Prepare a series of calibration standards with known concentrations of non-labeled cholesteryl palmitate and a fixed concentration of the internal

standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

- Quantify Sample Concentration: Use the response ratio from the unknown sample and the calibration curve to determine the concentration of cholesteryl palmitate in the original sample.

Workflow for Cholesteryl Ester Quantification

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantification using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cholesteryl palmitate | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesteryl palmitate | 601-34-3 [chemicalbook.com]
- 3. larodan.com [larodan.com]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular formula and structure of Cholesteryl palmitate-d31]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15557434#molecular-formula-and-structure-of-cholesteryl-palmitate-d31\]](https://www.benchchem.com/product/b15557434#molecular-formula-and-structure-of-cholesteryl-palmitate-d31)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com